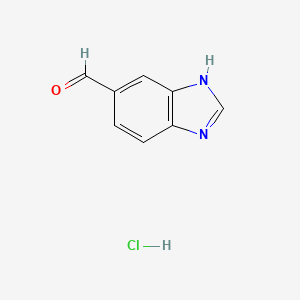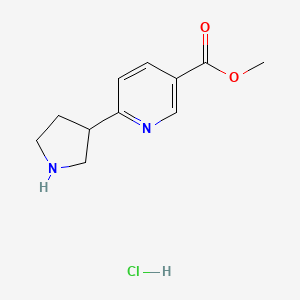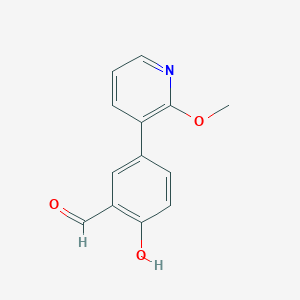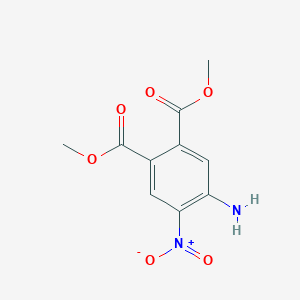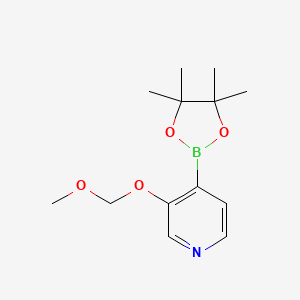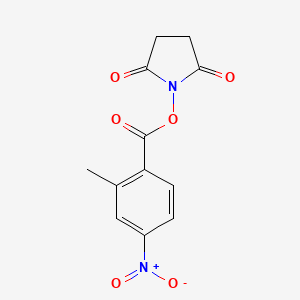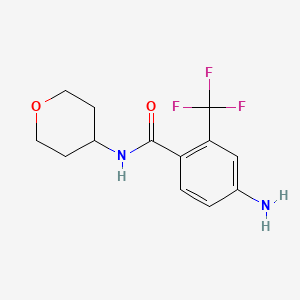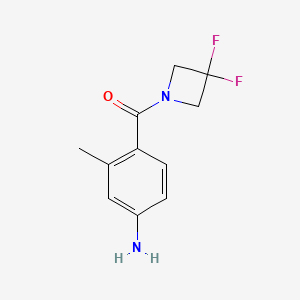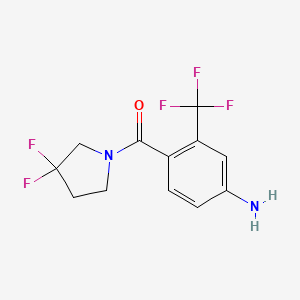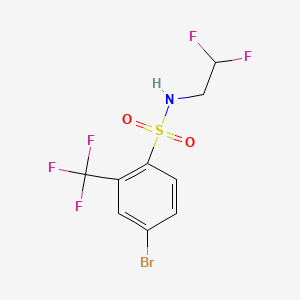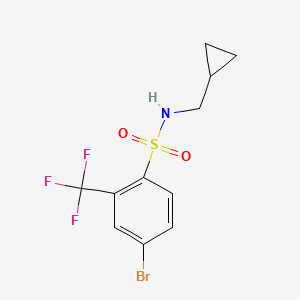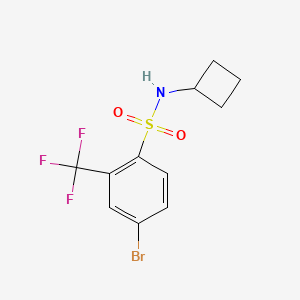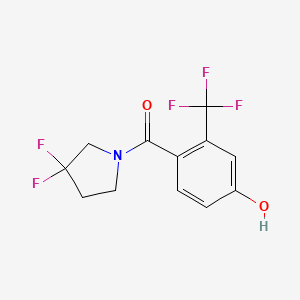
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of both fluorinated pyrrolidine and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of Fluorine Atoms: Fluorination of the pyrrolidine ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Trifluoromethylphenyl Group: This step involves a coupling reaction between the fluorinated pyrrolidine and a trifluoromethyl-substituted benzene derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the coupling reactions.
化学反应分析
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
科学研究应用
Chemistry
In chemistry, (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
作用机制
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)(4-hydroxyphenyl)methanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(3,3-Difluoropyrrolidin-1-yl)(4-methoxy-2-(trifluoromethyl)phenyl)methanone: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets.
(3,3-Difluoropyrrolidin-1-yl)(4-chloro-2-(trifluoromethyl)phenyl)methanone:
Uniqueness
The uniqueness of (3,3-Difluoropyrrolidin-1-yl)(4-hydroxy-2-(trifluoromethyl)phenyl)methanone lies in its combination of fluorinated pyrrolidine and trifluoromethylphenyl groups. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[4-hydroxy-2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c13-11(14)3-4-18(6-11)10(20)8-2-1-7(19)5-9(8)12(15,16)17/h1-2,5,19H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCBEFZVXHUOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(2S,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B8182389.png)
